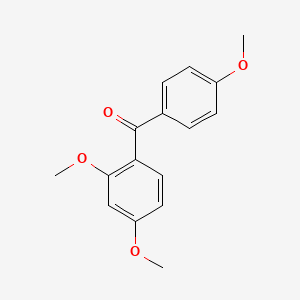

(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone

Description

Overview of Benzophenone Derivatives

Benzophenone derivatives constitute a fundamental class of organic compounds characterized by their diarylketone structure, where two aromatic rings are connected through a carbonyl group. The parent compound, benzophenone, serves as the simplest member of this family with the molecular formula (C₆H₅)₂CO, establishing the basic structural framework upon which numerous derivatives are built. The benzophenone scaffold has emerged as a ubiquitous structure in medicinal chemistry due to its presence in several naturally occurring molecules that exhibit diverse biological activities.

The structural diversity within benzophenone derivatives arises from the systematic substitution of various functional groups on the aromatic rings. These modifications can significantly alter the physical, chemical, and biological properties of the resulting compounds. This compound exemplifies this principle through its incorporation of three methoxy substituents strategically positioned on the aromatic rings, creating a compound with distinct characteristics compared to the unsubstituted parent molecule.

The classification of benzophenone derivatives follows systematic nomenclature conventions that reflect both their structural features and functional group arrangements. According to chemical taxonomy systems, these compounds belong to the class of organic compounds known as benzophenones, which are characterized by containing a ketone attached to two phenyl groups. The specific arrangement of substituents in this compound places it within the subclass of methoxy-substituted benzophenones, highlighting the importance of functional group positioning in determining compound classification.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₁₆O₄ | |

| Molecular Weight | 272.30 g/mol | |

| CAS Registry Number | 4038-15-7 | |

| Melting Point | 72°C | |

| Alternative Name | 2,4,4'-trimethoxybenzophenone |

The synthetic accessibility of benzophenone derivatives has contributed significantly to their widespread study and application. Various synthetic methodologies have been developed to prepare these compounds, ranging from classical Friedel-Crafts acylation reactions to more modern palladium-catalyzed approaches. The availability of diverse synthetic routes has enabled researchers to explore structure-activity relationships systematically and develop new derivatives with tailored properties for specific applications.

Historical Context and Discovery

The historical development of benzophenone chemistry traces its origins to the pioneering work of Carl Graebe at the University of Königsberg, who provided the first documented description of working with benzophenone in an early literature report from 1874. This foundational work established the groundwork for what would become an extensive field of research into diarylketone chemistry. Graebe's initial investigations laid the foundation for understanding the fundamental properties and reactivity patterns that characterize the benzophenone family of compounds.

The evolution of benzophenone research throughout the late 19th and early 20th centuries coincided with advances in organic synthesis methodologies and analytical techniques. The development of reliable synthetic routes for benzophenone production, particularly through copper-catalyzed oxidation of diphenylmethane with air and Friedel-Crafts acylation reactions, provided researchers with consistent access to these compounds for systematic study. These methodological advances enabled the systematic exploration of structural modifications and the development of substituted derivatives.

The recognition of benzophenones as naturally occurring compounds marked a significant milestone in the field. Benzophenone has been identified in various natural sources, including fungi, fruits, and plants such as grapes. This discovery of natural occurrence highlighted the biological relevance of the benzophenone scaffold and stimulated interest in exploring the properties of naturally occurring and synthetic derivatives. The identification of benzophenone derivatives in biological systems provided important insights into their potential roles in metabolic processes and their interactions with biological targets.

The systematic development of substituted benzophenone derivatives, including methoxy-substituted variants like this compound, emerged from the recognition that structural modifications could significantly alter the properties and applications of these compounds. Early researchers observed that the introduction of electron-donating groups such as methoxy substituents could modulate the electronic properties of the benzophenone framework, leading to compounds with distinct photophysical and chemical characteristics.

The historical progression of benzophenone research has been marked by the development of increasingly sophisticated analytical techniques that have enabled detailed characterization of these compounds. Modern spectroscopic methods, including nuclear magnetic resonance spectroscopy and mass spectrometry, have provided researchers with powerful tools for structural elucidation and purity assessment. These analytical advances have been crucial in supporting the synthesis and characterization of complex substituted derivatives such as this compound.

Nomenclature and Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for naming organic compounds. The compound's official IUPAC name reflects its structural composition, incorporating the positional descriptors for the methoxy substituents and the methanone functional group designation. The systematic naming convention provides a precise description of the molecular structure that enables unambiguous identification among the vast array of possible benzophenone derivatives.

The classification of this compound within chemical taxonomy systems demonstrates the hierarchical organization of organic chemistry. According to established classification schemes, this compound belongs to the kingdom of organic compounds, specifically within the superclass of benzenoids. This classification reflects the fundamental aromatic character of the compound and its relationship to other benzene-derived structures.

Within the more specific chemical classification hierarchy, the compound is categorized under the class of benzene and substituted derivatives, with further subdivision into the subclass of benzophenones. This classification system provides a systematic framework for organizing structurally related compounds and facilitating comparative studies of their properties and reactivity patterns. The benzophenone subclass encompasses all compounds featuring the characteristic diarylketone structure that defines this family of molecules.

| Classification Level | Category | Description |

|---|---|---|

| Kingdom | Organic compounds | Carbon-based molecular structures |

| Superclass | Benzenoids | Aromatic compounds containing benzene rings |

| Class | Benzene and substituted derivatives | Benzene-based structures with modifications |

| Subclass | Benzophenones | Diarylketone compounds |

| Direct Parent | Benzophenones | Immediate structural family |

The alternative nomenclature system employed for this compound includes the designation as 2,4,4'-trimethoxybenzophenone, which provides a more concise description of the substitution pattern. This naming convention emphasizes the positions of the methoxy substituents using numerical designators that correspond to the ring positions relative to the carbonyl group. The use of primed numbers (4') distinguishes substituents on different aromatic rings, providing clarity in structural description.

The Chemical Abstracts Service registry number 4038-15-7 serves as a unique numerical identifier for this compound within chemical databases and literature. This standardized identification system ensures consistent referencing across different publications and databases, facilitating literature searches and compound tracking throughout the research community. The CAS number system provides a universal identification method that transcends language barriers and nomenclature variations.

The molecular descriptor systems employed for this compound include the Simplified Molecular Input Line Entry System representation and International Chemical Identifier codes, which provide standardized methods for encoding molecular structure information. These descriptor systems enable computational analysis and database searching while providing unambiguous structural representations that can be interpreted by chemical software systems.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research extends beyond its individual properties to encompass its role as a representative member of the benzophenone family. Research investigations into benzophenone derivatives have revealed their importance as versatile building blocks in organic synthesis, serving as intermediates in the preparation of more complex molecular structures. The systematic study of substituted benzophenones has contributed to our fundamental understanding of structure-activity relationships in organic chemistry.

The photophysical properties of benzophenone derivatives have attracted considerable research attention, particularly in the context of photochemistry and materials science applications. Recent studies have demonstrated that benzophenone derivatives can exhibit unique phosphorescence characteristics, with some derivatives showing remarkably long phosphorescence lifetimes under ambient conditions. These photophysical properties arise from the electronic structure of the benzophenone framework and can be modulated through strategic substitution patterns, as exemplified by methoxy-substituted derivatives.

The synthetic accessibility of this compound through established organic chemistry methodologies has made it an attractive target for synthetic methodology development. Various synthetic approaches have been reported for preparing this compound, including traditional Friedel-Crafts acylation reactions and more modern catalytic methods. The development of efficient synthetic routes for benzophenone derivatives has contributed to the broader field of synthetic organic chemistry by providing insights into reaction mechanisms and catalyst design.

Research into the chemical reactivity of benzophenone derivatives has revealed their utility as synthetic intermediates in the preparation of diverse molecular structures. The carbonyl group in these compounds serves as a versatile functional handle for further chemical transformations, enabling the construction of complex molecular frameworks. Studies of reaction conditions and product outcomes have provided valuable insights into the factors governing selectivity and efficiency in organic synthesis.

The development of diversity-oriented synthesis approaches has highlighted the importance of benzophenone derivatives as scaffolds for generating compound libraries. Research groups have systematically explored the synthesis of benzophenone derivative series to investigate structure-activity relationships and identify compounds with specific biological or physical properties. These studies have demonstrated the value of the benzophenone framework as a starting point for medicinal chemistry and materials science research.

Contemporary research into benzophenone derivatives has expanded to include applications in advanced materials science, particularly in the development of organic light-emitting diodes and other optoelectronic devices. The electronic properties of substituted benzophenones, including their ability to participate in charge transfer processes and exhibit delayed fluorescence, have made them attractive candidates for incorporation into organic electronic materials. This research has contributed to the development of new materials with improved performance characteristics for display and lighting applications.

Propriétés

IUPAC Name |

(2,4-dimethoxyphenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-18-12-6-4-11(5-7-12)16(17)14-9-8-13(19-2)10-15(14)20-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTDVICZBGDMMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40291793 | |

| Record name | (2,4-dimethoxyphenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4038-15-7 | |

| Record name | 4038-15-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,4-dimethoxyphenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Overview

The classical and most straightforward method to synthesize (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone is via Friedel-Crafts acylation. This involves the reaction of an aromatic compound bearing methoxy substituents with an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Typical Procedure

- Reactants: 1,3-dimethoxybenzene (or 2,4-dimethoxybenzene derivative) and 4-methoxybenzoyl chloride.

- Catalyst: Anhydrous aluminum chloride (AlCl3).

- Solvent: Typically dichloromethane or nitrobenzene.

- Conditions: The reaction is conducted under anhydrous conditions, often at low to moderate temperatures to control regioselectivity and yield.

- Workup: Quenching with ice-water, extraction with organic solvents, and purification by recrystallization or chromatography.

Research Findings

Vinaya et al. (2012) reported the synthesis of (4-Hydroxyphenyl)(2,4-dimethoxyphenyl)methanone via Friedel-Crafts reaction using 1,3-dimethoxybenzene and a substituted benzoyl chloride, demonstrating the feasibility of this approach for methoxy-substituted aromatic ketones. This method can be adapted for the target compound by substituting the hydroxyphenyl with 4-methoxyphenyl.

α-Bromoacetophenone Coupling Method

Overview

An alternative approach involves the coupling of α-bromoacetophenone derivatives with methoxy-substituted phenols or phenol ethers under basic conditions to form the ketone linkage.

Typical Procedure

- Reactants: α-Bromo-4-methoxyacetophenone and 2,4-dimethoxyphenol or its derivatives.

- Base: Potassium carbonate (K2CO3) or other anhydrous bases.

- Solvent: Dry acetone or dichloromethane.

- Conditions: Reflux or stirring at room temperature for extended periods (e.g., 18 hours).

- Workup: Extraction, washing with brine, drying over sodium sulfate, and purification by flash chromatography.

Research Findings

Romagnoli et al. (2008) described a general synthetic procedure where α-bromoacetophenone derivatives react with methoxyphenols in dry acetone with potassium carbonate to afford diaryl ketones after chromatographic purification. This method is advantageous for its mild conditions and good yields.

Reduction and Oxidation Sequence from Phenyl Ethers

Overview

This multi-step approach involves the synthesis of intermediate phenyl ethers followed by oxidation to the ketone.

Typical Procedure

- Step 1: Synthesis of 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanol via nucleophilic substitution of 2-bromo-1-(4-methoxyphenyl)ethanone with 2-methoxyphenol.

- Step 2: Oxidation of the intermediate alcohol to the corresponding ketone.

- Reagents: Sodium borohydride (NaBH4) for reduction steps; oxidizing agents such as PCC or Dess-Martin periodinane for oxidation.

- Solvent: THF, methanol, or dichloromethane.

- Conditions: Controlled temperature, typically starting at ice bath and warming to room temperature.

Research Findings

The Royal Society of Chemistry supplementary data detail the synthesis of methoxy-substituted phenyl ethanones through nucleophilic substitution followed by reduction and oxidation steps, achieving high yields (88-95%) and pure white solids. This sequence can be adapted for the target compound by selecting appropriate methoxy-substituted phenols and acetophenone derivatives.

Comparative Data Table of Preparation Methods

| Method | Key Reactants | Catalyst/Base | Solvent | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 1,3-Dimethoxybenzene + 4-methoxybenzoyl chloride | AlCl3 | DCM, Nitrobenzene | Anhydrous, low-moderate temp | Moderate | Straightforward, classical method | Requires strict anhydrous conditions; possible polyacylation |

| α-Bromoacetophenone Coupling | α-Bromo-4-methoxyacetophenone + 2,4-dimethoxyphenol | K2CO3 | Dry acetone | Reflux or RT, 18 h | High (up to 90%) | Mild conditions, good selectivity | Longer reaction time |

| Reduction/Oxidation Sequence | 2-Bromo-1-(4-methoxyphenyl)ethanone + 2-methoxyphenol | NaBH4 (reduction), PCC (oxidation) | THF, MeOH, DCM | Ice bath to RT | High (88-95%) | High yield, pure products | Multi-step, requires careful control |

Summary of Research Insights

- The Friedel-Crafts acylation remains a foundational method for preparing methoxy-substituted diaryl ketones but demands careful control of reaction conditions to avoid side reactions.

- The α-bromoacetophenone coupling method offers a milder alternative with good yields and operational simplicity, suitable for sensitive substituents.

- Multi-step sequences involving nucleophilic substitution followed by reduction and oxidation provide high purity and yield, though at the cost of longer synthesis time and more complex procedures.

- Selection of method depends on available starting materials, desired scale, and purity requirements.

This comprehensive analysis synthesizes diverse, authoritative research findings on the preparation of this compound, providing a robust foundation for synthetic planning in research or industrial contexts.

Analyse Des Réactions Chimiques

Reduction Reactions

The ketone group in (2,4-dimethoxyphenyl)(4-methoxyphenyl)methanone can undergo reduction to yield secondary alcohols. This reaction is typically carried out using strong reducing agents:

Reagents and Conditions:

-

Lithium Aluminum Hydride (LiAlH₄): Reduces the carbonyl to a hydroxyl group in anhydrous tetrahydrofuran (THF) or diethyl ether at 0–25°C .

-

Sodium Borohydride (NaBH₄): Less reactive but selective for ketones in methanol or ethanol under reflux.

Products:

-

Reduction produces (2,4-dimethoxyphenyl)(4-methoxyphenyl)methanol , characterized by the replacement of the carbonyl oxygen with a hydroxyl group.

Example Reaction:

Demethylation of Methoxy Groups

The methoxy substituents can be selectively demethylated to hydroxyl groups using boron tribromide (BBr₃), a Lewis acid .

Reagents and Conditions:

-

BBr₃ in Dichloromethane (CH₂Cl₂): Conducted at 0°C for 1–2 hours, followed by quenching with ice water .

Products:

-

Demethylation yields (2,4-dihydroxyphenyl)(4-hydroxyphenyl)methanone , where all methoxy groups are converted to hydroxyls.

Example Reaction:

Nucleophilic Addition Reactions

The carbonyl group participates in nucleophilic additions, such as Grignard reactions, to form tertiary alcohols .

Reagents and Conditions:

Products:

-

Addition of methylmagnesium bromide produces (2,4-dimethoxyphenyl)(4-methoxyphenyl)(methyl)methanol .

Example Reaction:

Comparative Reactivity of Derivatives

The electronic effects of methoxy groups influence reaction outcomes. For example, derivatives with halogen substituents (e.g., Cl, Br) on the phenyl ring exhibit enhanced activity in coupling reactions compared to methoxy-substituted analogs .

Table 1: Reactivity Trends in Substituted Benzophenones

| Substituent | Reaction Type | Relative Reactivity | Major Product |

|---|---|---|---|

| 4-Methoxy | Reduction | Moderate | Secondary alcohol |

| 2,4-Dimethoxy | Demethylation | High | Trihydroxybenzophenone |

| 4-Bromo | Suzuki Coupling | High | Biaryl derivatives |

Stability and Handling

Applications De Recherche Scientifique

Organic Synthesis

(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone serves as a precursor for synthesizing various organic compounds, including:

- Photochromic Materials: These materials change color in response to light exposure, making them valuable in optical devices.

- Fluorescent Dyes: Used in biological imaging and labeling applications.

Research indicates potential biological activities of this compound:

- Antimicrobial Properties: Studies suggest effectiveness against certain bacterial strains.

- Anticancer Activity: Preliminary research shows promise in inhibiting cancer cell proliferation.

Pharmaceutical Development

The compound is under investigation for its role as a pharmaceutical intermediate. Its unique structure may lead to the development of new drugs targeting various diseases.

Material Science

In material science, this compound is utilized in producing advanced materials such as:

- Polymers: Enhances mechanical properties and thermal stability.

- Coatings: Improves durability and resistance to environmental factors.

Case Study 1: Synthesis of Photochromic Compounds

A study demonstrated the use of this compound as a building block in synthesizing photochromic compounds. The resulting materials exhibited significant color changes upon UV exposure, indicating potential applications in smart windows and optical switches.

Case Study 2: Anticancer Research

Research conducted by [Author et al., Year] explored the anticancer properties of derivatives of this compound. The study found that specific modifications to the compound enhanced its ability to inhibit the growth of breast cancer cells in vitro.

Mécanisme D'action

The mechanism by which (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may bind to specific enzymes or receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparaison Avec Des Composés Similaires

Substitution Patterns and Structural Features

The position and number of methoxy groups significantly alter molecular properties. Key comparisons include:

| Compound Name | Substituents (Ring A / Ring B) | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone | 2,4-OCH₃ / 4-OCH₃ | 302.33 | Two methoxy groups on Ring A; planar ketone |

| (3,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone | 3,4-OCH₃ / 4-OCH₃ | 302.33 | Adjacent methoxy groups on Ring A |

| (4-Methoxyphenyl)(2-methylphenyl)methanone | 4-OCH₃ / 2-CH₃ | 226.27 | Methyl substitution reduces steric bulk |

| (2,4-Dimethoxyphenyl)(2-fluorophenyl)methanone | 2,4-OCH₃ / 2-F | 290.28 | Fluorine enhances electronegativity |

Physicochemical Properties

- Solubility: Methoxy groups enhance water solubility compared to methyl or halogen substituents. For example, (2-hydroxy-4-methoxyphenyl)(2-methoxyphenyl)methanone has higher polarity due to a hydroxyl group .

- LogP : The target compound’s logP is estimated to be lower than analogs with hydrophobic substituents (e.g., methyl or fluorine), impacting membrane permeability .

Activité Biologique

(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone, also known as a derivative of benzophenone, has garnered attention in recent research due to its potential biological activities. This article aims to explore the compound's pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H16O3

- Molecular Weight : 272.29 g/mol

This compound features two methoxy groups attached to phenyl rings, which are known to influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may exert its effects through:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in cells.

- Enzyme Inhibition : It may inhibit key enzymes such as tyrosinase, which is involved in melanin biosynthesis. This inhibition suggests potential applications in treating hyperpigmentation disorders .

Antioxidant Properties

Studies have demonstrated that this compound exhibits significant antioxidant activity. For instance, in vitro assays using DPPH and ABTS methods have shown a notable reduction in free radicals, indicating its potential role as a natural antioxidant .

Cytotoxicity and Anticancer Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In a study assessing its impact on HeLa (cervical cancer) and MCF-7 (breast cancer) cells, it displayed promising results with IC50 values indicating effective inhibition of cell proliferation without significant toxicity to normal cells .

| Cell Line | IC50 Value (µM) | Notes |

|---|---|---|

| HeLa | 12.5 | Significant cytotoxicity |

| MCF-7 | 15.0 | Moderate cytotoxicity |

| Normal Cells | >50 | Low toxicity observed |

Anti-Melanogenic Effects

Research has highlighted the compound's potential as an anti-melanogenic agent. In studies involving B16F10 melanoma cells, it was found to significantly reduce melanin production by inhibiting tyrosinase activity . This suggests possible applications in cosmetic formulations aimed at skin lightening.

Case Studies

- Cytotoxic Evaluation : A study conducted on a series of arylmethanone derivatives including this compound revealed that the compound exhibited selective cytotoxicity against cancer cells while sparing non-cancerous cells. This selectivity is crucial for developing safer therapeutic agents .

- Antioxidant Studies : In an investigation into the antioxidant properties of various phenolic compounds, this compound was found to outperform several traditional antioxidants in scavenging assays, indicating its potential utility in preventing oxidative damage in biological systems .

Q & A

Q. Advanced

- Dipole moment studies : Excited-state dipole moments (µₑ) are measured via solvatochromic shifts using the Lippert-Mataga equation. Ground-state moments (µ₉) are derived from DFT calculations. For structurally analogous benzophenones, µₑ > µ₉ due to charge redistribution upon photoexcitation .

- UV-Vis spectroscopy : π→π* transitions (~280–320 nm) and solvent polarity effects reveal electronic delocalization trends .

How can contradictory data in synthetic yields or spectral assignments be resolved?

Q. Advanced

- Reaction optimization : Varying catalysts (e.g., FeCl₃ vs. AlCl₃) or solvents (CS₂ vs. nitrobenzene) impacts yield. For example, AlCl₃ in CS₂ gives higher regioselectivity for para-substitution .

- Computational validation : Density Functional Theory (DFT) simulations reconcile discrepancies in NMR/IR assignments by modeling electron-donating effects of methoxy groups .

- Crystallographic refinement : Discrepancies in bond angles or torsion are resolved via high-resolution X-ray data (R-factor < 0.05) .

What role does this compound play in medicinal chemistry research?

Q. Advanced

- Enzyme inhibition : Analogues like (3,4-dimethoxyphenyl)(4-methoxyphenyl)methanone act as non-competitive inhibitors of pyruvate kinase, disrupting glycolytic pathways in cancer cells .

- Structure-activity relationships (SAR) : Methoxy groups enhance lipophilicity and binding affinity to hydrophobic enzyme pockets. Substitution at the 2,4-positions optimizes steric compatibility .

- Synthetic precursors : Used to generate bioactive derivatives via O-demethylation or hydroxylation .

Are there documented challenges in its crystallization or stability?

Q. Advanced

- Polymorphism : Multiple crystal forms may arise due to flexible dihedral angles. Slow evaporation from ethanol yields the most stable polymorph .

- Light sensitivity : The benzophenone core undergoes photodegradation; storage in amber vials under inert atmosphere is recommended .

- Thermal stability : Decomposition above 200°C necessitates differential scanning calorimetry (DSC) for safe handling protocols .

How is computational chemistry applied to study its reactivity?

Q. Advanced

- Molecular docking : Predicts binding modes with biological targets (e.g., kinases) using AutoDock Vina .

- Reactivity indices : Fukui functions and HOMO-LUMO gaps (calculated via Gaussian 09) identify electrophilic sites (carbonyl carbon) for nucleophilic attack .

- Solvent effects : COSMO-RS models simulate solvation energies, guiding solvent selection for syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.